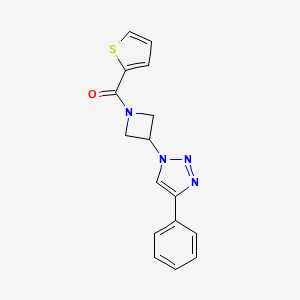

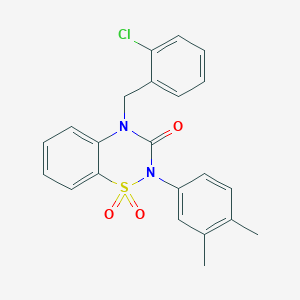

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, as benzothiadiazine derivatives have been explored for various therapeutic applications, including as sweetening agents and neuroleptics .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the reaction of sulfamoyl chloride with anthranilic acid derivatives, as reported in the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides . Additionally, the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines has been investigated, leading to a variety of benzothiazinone spiro derivatives and 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a heterocyclic thiazine ring, which often adopts a half-chair conformation. Intramolecular hydrogen bonds play a significant role in stabilizing these structures, as seen in the N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives . The presence of substituents on the benzothiadiazine core, such as chloro and methyl groups, can influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including alkylation, as demonstrated in the preparation of 10-[3-(dimethylamino)-1-propyl]-10H-pyrazino[2,3-b][1,4] benzothiazines . The reactivity of the 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles to give fused heterocycles also highlights the potential for benzothiadiazine derivatives to participate in complex chemical transformations . These reactions can be tailored to synthesize specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents can be challenging, as seen with the yellowish precipitates formed during the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides . The stability of the fused heterocycles is another important aspect, with some derivatives showing a tendency to decompose and open the 1,2,4-thiadiazine ring . These properties are crucial for the development of benzothiadiazine-based drugs, as they affect the compound's bioavailability and pharmacokinetics.

科学的研究の応用

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Chlorination processes involving heterocyclic sulfonhydrazones, such as 2H-1,2,3-benzothiadiazine 1,1-dioxide, have been explored to yield various products depending on the reaction conditions. This study demonstrates the versatility of chlorination reactions in generating different chlorinated derivatives and their potential utility in further chemical transformations (King et al., 1971).

Efficient Generation of Sulfene Derivatives

A novel method for generating sulfene derivatives from chlorosulfonylmethylene(dimethyl)ammonium chloride has been developed. This method facilitates the synthesis of various benzothiazine dioxides through cycloaddition reactions, showcasing the potential of sulfene derivatives in constructing complex heterocyclic structures (Prajapati et al., 1993).

特性

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGFLAJPGHAATP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

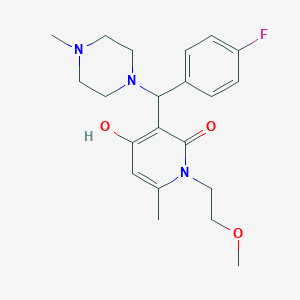

![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)

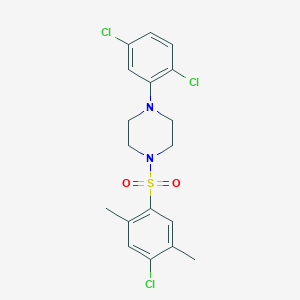

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)

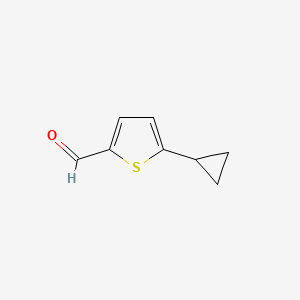

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)